N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
The compound N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is an organic molecule that showcases a rich array of functional groups. The presence of a triazole ring, a benzylthio substituent, and a methoxybenzamide unit makes it a point of interest in both synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide generally involves multi-step organic reactions. The starting materials usually include a benzyl thiol, a phenethyl derivative, and 4-methoxybenzoic acid.
Formation of the Triazole Ring: This might involve cyclization reactions using suitable azide and alkyne precursors under conditions like the Huisgen 1,3-dipolar cycloaddition.
Functional Group Substitution: The addition of the benzylthio group could be achieved via nucleophilic substitution reactions. Reaction conditions would typically involve base catalysis and a suitable solvent like DMF or DMSO.
Coupling Reactions: Amide formation could be facilitated through coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: Scaling up to industrial production would require optimization of the above synthetic route to maximize yield and efficiency. Continuous flow reactions and the use of automated synthesis platforms might be employed for larger scale operations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzylthio group can be oxidized to the corresponding sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could target the triazole ring or the methoxybenzamide unit under appropriate conditions using hydrogenation or hydride donors.
Substitution: The aromatic benzyl group can undergo electrophilic substitution reactions, like nitration or sulfonation, under standard aromatic substitution conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation (Pd/C), sodium borohydride
Substitution: Concentrated sulfuric acid, nitric acid
Major Products Formed:
Oxidation: Benzyl sulfone derivatives
Reduction: Reduced triazole or de-methylated benzamide products
Substitution: Nitrated or sulfonated aromatic compounds
Scientific Research Applications
N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide finds applications across various scientific disciplines:
Chemistry: As a ligand in coordination chemistry due to its multifunctional nature.
Biology: Potential inhibitor in enzyme studies, particularly those involving triazole-containing scaffolds.
Medicine: Investigated for its antimicrobial and anticancer properties due to the unique structural features that can interact with biological macromolecules.
Industry: Utilized as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.
Mechanism of Action
The compound's effects are largely dependent on its structural components and their interactions at the molecular level. The triazole ring can interact with enzyme active sites, inhibiting their function by mimicking the substrate or interfering with enzyme conformations. The benzylthio and methoxybenzamide groups can modulate lipophilicity and binding affinity, enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Comparison with Similar Compounds
5-benzylthio-4H-1,2,4-triazole-3-thiol
4-phenethyl-1H-1,2,4-triazole-3-thiol
Uniqueness: N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to the presence of the methoxybenzamide group which can provide unique steric and electronic properties, potentially enhancing its interactions with biological targets. The combination of these functional groups can lead to unique reactivity patterns and higher specificity in its applications compared to its simpler analogs.
Properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-32-23-14-12-22(13-15-23)25(31)27-18-24-28-29-26(33-19-21-10-6-3-7-11-21)30(24)17-16-20-8-4-2-5-9-20/h2-15H,16-19H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSNCUAAYFTRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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